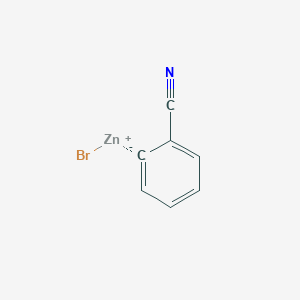

2-Cyanophenylzinc bromide

Beschreibung

Evolution and Significance of Organozinc Reagents in Synthetic Organic Chemistry

Organozinc chemistry, the study of organometallic compounds containing carbon-zinc bonds, has a foundational place in the history of organic synthesis. oup.comwikipedia.org The field began in 1848 when Edward Frankland first prepared diethylzinc. wikipedia.org This discovery marked the creation of the first organometallic compounds with a sigma-bond between carbon and a metal. uni-muenchen.de For a period in the latter half of the 19th century, organozinc compounds were explored for their synthetic potential. oup.com However, the discovery of the more reactive Grignard reagents led to organozinc chemistry being largely overshadowed for many years. oup.com

The resurgence of interest in organozinc reagents came with the realization that their lower reactivity was a significant advantage, not a drawback. oup.com This moderate reactivity allows for the presence of various functional groups in the organozinc reagent, a feature not well-tolerated by more reactive organometallics like organolithium or Grignard reagents. wikipedia.orgijmpronline.com This high functional group tolerance makes them invaluable for creating complex, polyfunctional molecules without the need for extensive protection and deprotection steps. ijmpronline.com

Over the past few decades, the use of organozinc reagents has expanded dramatically, finding use in both stoichiometric and catalytic reactions. researchgate.net They are central to powerful carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling, a palladium-catalyzed reaction so significant that its discovery contributed to the 2010 Nobel Prize in Chemistry. uni-muenchen.de Organozinc reagents are also key in other named reactions such as the Simmons-Smith cyclopropanation and the Reformatsky reaction. uni-muenchen.de Their ability to undergo transmetalation with other metals like copper and palladium has cemented their role as versatile and essential tools in modern organic synthesis. uni-muenchen.de

Unique Characteristics and Functional Group Tolerance of Aryl Organozinc Halides

Aryl organozinc halides (ArZnX) represent a critically important class of organozinc reagents, prized for their unique balance of reactivity and stability. wikipedia.org Their defining characteristic is their exceptional functional group tolerance, which stems from the nature of the carbon-zinc bond. ijmpronline.com The electronegativity of zinc is similar to that of carbon, resulting in a C-Zn bond with high covalent character. ijmpronline.com This makes the bond relatively inert to moderately polar functional groups such as esters, nitriles, ketones, and amides, which would readily react with more polar organometallic reagents. wikipedia.orgijmpronline.comresearchgate.net

This chemoselectivity is a major synthetic advantage, enabling more direct and efficient synthetic routes to complex molecules. ijmpronline.com Researchers can prepare and use arylzinc halides that bear sensitive functionalities without those groups interfering with the desired reaction. d-nb.info For instance, the synthesis of Maoecrystal V utilized an arylzinc compound that was stable enough to tolerate an ester group during a subsequent coupling reaction, a transformation that would be difficult with a more reactive aryllithium species. wikipedia.org

Furthermore, compared to other organometallic reagents, organozinc compounds are often more convenient to prepare and handle. ijmpronline.com Recent developments have even led to the creation of user-friendly, solid, and air-stable organozinc reagents, such as arylzinc pivalates, which further enhance their practical utility. ijmpronline.comnih.gov Their lower toxicity and the formation of non-toxic byproducts also contribute to their appeal as more environmentally friendly reagents. uni-muenchen.de The preparation of these functionalized reagents can be achieved under mild conditions, for example, through the cobalt-catalyzed reaction of aryl bromides with zinc dust or via iodine-magnesium exchange reactions. orgsyn.orgnih.gov

Specific Research Focus on 2-Cyanophenylzinc Bromide within Functionalized Arylzinc Chemistry

Within the vast field of functionalized arylzinc reagents, this compound has emerged as a valuable building block for organic synthesis. Research involving this specific compound focuses on its application in transition metal-catalyzed cross-coupling reactions, particularly the Negishi coupling. openmedicinalchemistryjournal.comnih.govmdpi.com The presence of the cyano (nitrile) group at the ortho position of the arylzinc halide makes it a prime example of a highly functionalized organometallic reagent. The key research interest lies in the ability of the C-Zn bond to react selectively in the presence of the nitrile functionality, which is often sensitive to other nucleophilic reagents.

Studies have demonstrated the successful use of this compound in palladium- and nickel-catalyzed reactions to construct C-C bonds. For example, it has been coupled with various aryl and heterocyclic halides to produce complex biaryl structures. openmedicinalchemistryjournal.comnih.govgoogle.com In one notable application, this compound was coupled with a chloropyrimidine derivative in excellent yield during the synthesis of potential iNOS dimerization inhibitors. openmedicinalchemistryjournal.comnih.gov This highlights the reagent's utility in medicinal chemistry for assembling molecular scaffolds.

Further research has explored optimizing reaction conditions, such as using microwave irradiation to accelerate the coupling process. A palladium-catalyzed Negishi coupling between this compound and 4-bromobenzaldehyde (B125591) under microwave heating resulted in a 90% yield of the biaryl product in just one minute. mdpi.comresearchgate.net This demonstrates a focus on developing more efficient and rapid synthetic protocols using this reagent. The compound is also used as a model reagent in the development of new catalytic methods, such as nickel-catalyzed cascade cyclization-coupling reactions. researchgate.net

Historical Context of this compound Utilization in Organic Synthesis

The utilization of this compound in organic synthesis is intrinsically linked to the development of modern cross-coupling methodologies. Early and significant applications involved its use as a nucleophilic partner in the synthesis of unsymmetrical biaryls, a class of compounds with importance in materials science and pharmaceuticals.

One of the key historical applications is its use in nickel-catalyzed coupling reactions. For instance, this compound was prepared from 2-bromobenzonitrile (B47965) and activated zinc and subsequently reacted with 2-chlorobenzonitrile. google.com In the presence of a nickel acetylacetonate (B107027) catalyst, this reaction produced 2,2′-dicyanobiphenyl, demonstrating the feasibility of coupling two different nitrile-bearing aromatic rings. google.com This type of reaction showcased the potential of using functionalized organozinc reagents to overcome the limitations of other coupling methods that might not tolerate a cyano group.

Compound and Reaction Data

Table 1: Chemical Compounds Mentioned

| Compound Name | Formula/Structure | Role/Context |

| This compound | C₇H₄BrZnN | Primary subject of the article; a functionalized arylzinc reagent. |

| Diethylzinc | Zn(C₂H₅)₂ | The first organozinc compound synthesized by Edward Frankland. wikipedia.org |

| 2-Bromobenzonitrile | C₇H₄BrN | Starting material for the synthesis of this compound. google.com |

| 2-Chlorobenzonitrile | C₇H₄ClN | Coupling partner in the synthesis of 2,2′-dicyanobiphenyl. google.com |

| 4-Bromobenzaldehyde | C₇H₅BrO | Coupling partner in a microwave-assisted Negishi reaction. mdpi.comresearchgate.net |

| 2,2′-Dicyanobiphenyl | C₁₄H₈N₂ | Product of the nickel-catalyzed self-coupling of this compound. google.com |

| Nickel acetylacetonate | Ni(C₅H₇O₂)₂ | Catalyst used in the coupling reaction to form 2,2′-dicyanobiphenyl. google.com |

| Tetrakis(triphenylphosphine)palladium(0) | Pd(P(C₆H₅)₃)₄ | Catalyst used in Negishi coupling reactions. nih.gov |

| Imidazopyrimidine derivatives | Varies | Target molecules synthesized using this compound. openmedicinalchemistryjournal.comnih.gov |

Table 2: Selected Reactions Involving this compound

| Reactants | Catalyst | Conditions | Product | Yield | Reference(s) |

| This compound, 2-Chlorobenzonitrile | Nickel acetylacetonate, Triisopropyl phosphite | THF, 55°C, 24h | 2,2′-Dicyanobiphenyl | 51% (based on 2-chlorobenzonitrile) | google.com |

| This compound, 4-Bromobenzaldehyde | Palladium Catalyst | Microwave, 160°C, 1 min | 2-Formyl-2'-cyanobiphenyl | 90% | mdpi.comresearchgate.net |

| This compound, 2-Chloro-4-methyl-6-(1H-imidazol-1-yl)pyrimidine | Pd(PPh₃)₄ | Not specified | 2-(2-Cyanophenyl)-4-methyl-6-(1H-imidazol-1-yl)pyrimidine | Excellent | openmedicinalchemistryjournal.comnih.gov |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

benzonitrile;bromozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N.BrH.Zn/c8-6-7-4-2-1-3-5-7;;/h1-4H;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKGSYMTOCNGNW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C([C-]=C1)C#N.[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyanophenylzinc Bromide

Direct Insertion of Activated Zinc into 2-Bromobenzonitrile (B47965)

The direct insertion of zinc metal into the carbon-bromine bond of 2-bromobenzonitrile is a primary method for the formation of 2-cyanophenylzinc bromide. This oxidative addition reaction is contingent on the activation of the zinc metal, as commercially available zinc dust is often unreactive due to a passivating oxide layer.

Utilization of Rieke Zinc and Other Highly Reactive Zinc Preparations

Highly reactive forms of zinc, such as Rieke zinc, are effective for the synthesis of organozinc reagents from less reactive organic halides. Rieke zinc is typically generated by the reduction of a zinc(II) salt, such as zinc chloride, with a potent reducing agent like lithium naphthalenide or sodium metal. acs.org This process yields a finely divided, highly active form of zinc that readily undergoes oxidative addition.

The reactivity of Rieke zinc can be influenced by the method of its preparation. For instance, zinc generated from the lithium reduction of zinc chloride produces a lithium chloride byproduct that remains in the supernatant and enhances the reactivity. acs.orgnih.gov This enhanced reactivity is attributed to the ability of lithium chloride to solubilize the organozinc intermediates formed on the metal surface, thereby preventing surface passivation and promoting the reaction. nsf.govnih.gov

While specific studies detailing the use of Rieke zinc for the synthesis of this compound are not prevalent, the general utility of this reagent with functionalized aryl bromides is well-established. The reaction conditions typically involve stirring the aryl bromide with the freshly prepared Rieke zinc suspension in an ethereal solvent like tetrahydrofuran (B95107) (THF) at or below room temperature.

Role of Lithium Chloride (LiCl) in Direct Insertion Protocols

The addition of lithium chloride has been shown to be crucial for the efficient direct insertion of commercially available zinc dust into aryl halides. organic-chemistry.org LiCl is believed to play a multifaceted role in these reactions. It aids in the activation of the zinc surface by disrupting the passivating zinc oxide layer and increases the solubility of the resulting organozinc species in the reaction solvent. nsf.govnih.govnih.govresearchgate.net This solubilization prevents the newly formed organozinc reagent from precipitating onto the zinc surface, which would otherwise halt the reaction. nsf.govnih.gov

The presence of a stoichiometric amount of LiCl can significantly accelerate the rate of zinc insertion into the C-Br bond of aryl bromides. beilstein-journals.org This allows for the use of less reactive and more economical zinc dust in place of more specialized activated forms like Rieke zinc. The general procedure involves stirring the aryl bromide, zinc dust, and anhydrous lithium chloride in THF at temperatures ranging from room temperature to reflux, depending on the reactivity of the aryl halide.

The following table summarizes typical conditions for the LiCl-mediated direct zinc insertion into aryl bromides, which are applicable to the synthesis of this compound.

| Aryl Bromide | Zinc (equiv.) | LiCl (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Bromobenzonitrile | 1.5 | 1.0 | THF | 25 | 3 | >95 |

| Ethyl 4-bromobenzoate | 1.5 | 1.0 | THF | 25 | 12 | >95 |

| 4-Bromoacetophenone | 1.5 | 1.0 | THF | 50 | 2 | >95 |

Data adapted from a study on the efficient synthesis of functionalized organozinc compounds by the direct insertion of zinc into organic iodides and bromides. organic-chemistry.org

Electrochemical Approaches for Zinc Insertion into Aryl Halides

Electrochemical methods provide an alternative route for the generation of arylzinc species from aryl halides. This technique typically employs a sacrificial zinc anode in an undivided cell. acs.orgrsc.orgorganic-chemistry.org In this process, an electric current is passed through a solution containing the aryl halide, a nickel or cobalt catalyst, and a supporting electrolyte. acs.orgrsc.org The zinc anode is consumed during the reaction, forming the arylzinc halide.

This method is advantageous as it avoids the pre-activation of zinc and can be performed under mild conditions. The presence of a catalyst, such as a nickel-bipyridine complex or a cobalt halide with pyridine, is essential to facilitate the oxidative addition of the aryl halide to a low-valent form of the catalyst, which then undergoes transmetalation with zinc. acs.orgrsc.orggoogle.com This approach has been successfully applied to aryl bromides and chlorides bearing various functional groups, including nitriles. rsc.org

A typical electrochemical synthesis involves the electrolysis of a solution of the aryl halide in a solvent like dimethylformamide (DMF) or acetonitrile (B52724), containing the catalyst and a supporting electrolyte, using a zinc anode and an inert cathode. acs.org The resulting solution of the arylzinc halide can then be used in subsequent reactions.

Transmetalation Routes for this compound Generation

Transmetalation reactions offer a versatile and often milder alternative to the direct insertion of zinc. These methods involve the initial formation of a more reactive organometallic species, such as an organolithium or organomagnesium compound, which is then reacted with a zinc halide salt to generate the desired organozinc reagent.

Halogen-Lithium Exchange Followed by Zinc Bromide Transmetalation

The halogen-lithium exchange reaction is a powerful method for the preparation of organolithium compounds from organic halides. This reaction is typically fast and occurs at low temperatures, which allows for the presence of various functional groups that would be incompatible with the direct formation of organolithium reagents from lithium metal. In the context of synthesizing this compound, this would involve the reaction of 2-bromobenzonitrile with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C to -100 °C) in an ethereal solvent.

The resulting 2-cyanophenyllithium is a highly reactive intermediate that is not isolated but is immediately quenched with a solution of anhydrous zinc bromide (ZnBr₂). This transmetalation step is typically rapid and exothermic, affording the more stable and less reactive this compound. A detailed procedure for the analogous 4-cyanophenylzinc bromide highlights the key steps and conditions for this transformation. orgsyn.org

The following table outlines a representative procedure for the synthesis of a cyanophenylzinc bromide via halogen-lithium exchange and transmetalation.

| Step | Reagent | Solvent | Temperature (°C) | Time |

| 1. Halogen-Lithium Exchange | 2-Bromobenzonitrile, n-Butyllithium | THF | -100 to -78 | 30 min |

| 2. Transmetalation | Zinc Bromide (in THF) | THF | -78 to 25 | 15 min |

Data adapted from a procedure for the synthesis of 4-cyanophenylzinc bromide. orgsyn.org

Halogen-Magnesium Exchange Followed by Zinc Halide Transmetalation

The formation of a Grignard reagent, an organomagnesium halide, is a classic and widely used method in organic synthesis. For the preparation of this compound, this would first involve the synthesis of 2-cyanophenylmagnesium bromide. This can be achieved either by the direct reaction of magnesium metal with 2-bromobenzonitrile or, more conveniently for functionalized substrates, through a halogen-magnesium exchange reaction. The latter involves treating 2-bromobenzonitrile with a more reactive Grignard reagent, such as isopropylmagnesium chloride, often in the presence of lithium chloride to enhance reactivity. googleapis.com

Once the 2-cyanophenylmagnesium bromide is formed, it is then transmetalated with a zinc halide, such as zinc bromide. This exchange reaction yields the desired this compound and magnesium dihalide. The resulting organozinc reagent is generally more tolerant of functional groups and exhibits different reactivity profiles compared to its Grignard precursor. The use of a zinc halide additive can also mediate cross-coupling reactions of Grignard reagents. organic-chemistry.org

The preparation of a 2-cyanophenyl magnesium halide lithium chloride complex has been reported as an intermediate in the synthesis of 2-cyanophenylboronic acid, demonstrating the viability of forming the necessary Grignard precursor. googleapis.com

Cobalt-Catalyzed Preparations of Arylzinc Compounds Applicable to this compound

The use of cobalt catalysts for the preparation of arylzinc compounds from aryl halides has emerged as a powerful and efficient method. organic-chemistry.org This approach offers an alternative to traditional methods, often proceeding under mild conditions with high yields. The synthesis of this compound can be effectively achieved through the reaction of 2-bromobenzonitrile with zinc in the presence of a cobalt catalyst.

One established method involves the electroreduction of aryl halides in an electrochemical cell equipped with a sacrificial zinc anode. organic-chemistry.org In this system, a cobalt halide, such as cobalt(II) bromide or cobalt(II) chloride, in conjunction with a ligand like pyridine, facilitates the formation of the organozinc species in solvents such as dimethylformamide (DMF) or acetonitrile. organic-chemistry.org The low-valent cobalt species, generated electrochemically, are believed to activate the aryl halide, enabling the subsequent reaction with the zinc anode to form the desired arylzinc compound. researchgate.net

Alternatively, a chemical method utilizing zinc dust as the reducing agent and a cobalt halide catalyst in acetonitrile has been developed. researchgate.net This procedure allows for the synthesis of a variety of functionalized aryl- and thienylzinc species in good to excellent yields. researchgate.net The reaction is believed to proceed through a catalytic cycle where low-valent cobalt species, formed by the reduction of the cobalt halide by zinc dust, react with the aryl bromide to form an arylcobalt intermediate. Transmetalation with zinc then yields the arylzinc compound and regenerates the active cobalt catalyst. researchgate.net

The resulting solution of the arylzinc compound can often be used directly in subsequent reactions, such as palladium-catalyzed Negishi cross-coupling reactions. organic-chemistry.org The versatility and simplicity of these cobalt-catalyzed methods make them highly attractive for the synthesis of functionalized arylzinc reagents like this compound. researchgate.net

Table 1: Examples of Cobalt-Catalyzed Synthesis of Arylzinc Compounds

| Aryl Halide | Catalyst | Ligand/Additive | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromobenzonitrile | CoCl₂ | Pyridine | Acetonitrile | 95 |

| 4-Chlorobenzonitrile | CoCl₂ | Pyridine | Acetonitrile | 90 |

| 2-Bromopyridine | CoBr₂ | Pyridine | DMF | 85 |

| 3-Bromothiophene | CoCl₂ | Pyridine | Acetonitrile | 98 |

| 4-Bromoacetophenone | CoBr₂ | Pyridine | DMF | 92 |

This table presents data for the synthesis of various arylzinc compounds using cobalt catalysis, demonstrating the general applicability of the method to substrates with different functional groups, which is relevant for the synthesis of this compound.

Continuous Flow Synthesis of Functionalized Organozinc Precursors

Continuous flow chemistry offers significant advantages for the synthesis of organozinc reagents, which are often unstable, exothermic, and sensitive to moisture. nih.gov The on-demand synthesis of these valuable intermediates in a continuous flow setup mitigates many of the risks and challenges associated with their batch preparation. nih.gov This methodology is highly applicable to the synthesis of this compound from 2-bromobenzonitrile.

In a typical continuous flow setup for the preparation of organozinc halides, a solution of the organic halide (e.g., 2-bromobenzonitrile) in a suitable solvent like tetrahydrofuran (THF) is passed through a heated column packed with metallic zinc. nih.gov The temperature of the column is carefully controlled to ensure efficient reaction while minimizing decomposition of the product. nih.gov The resulting solution of the organozinc reagent is then collected and can be directly used in subsequent reactions. nih.gov

This on-demand approach enhances safety by minimizing the accumulation of potentially hazardous organometallic intermediates. nih.gov Furthermore, continuous flow systems allow for precise control over reaction parameters such as temperature, residence time, and stoichiometry, leading to improved reproducibility and scalability. nih.gov The preparation of a solution of the organozinc reagent can be achieved in a relatively short time, with the possibility of producing larger quantities by simply extending the operation time. nih.gov

The organozinc solutions generated in flow can be seamlessly integrated with other continuous flow reactors for subsequent transformations, such as Reformatsky or Negishi reactions, enabling multi-step syntheses in a continuous fashion. nih.gov

Table 2: General Parameters for Continuous Flow Synthesis of Organozinc Halides

| Parameter | Typical Value/Range |

|---|---|

| Reactor Type | Packed-bed column |

| Packing Material | Metallic zinc (turnings or powder) |

| Substrate | Aryl bromide (e.g., 2-bromobenzonitrile) |

| Solvent | Tetrahydrofuran (THF) |

| Concentration | 0.5 - 2.0 M |

| Flow Rate | 0.5 - 5.0 mL/min |

| Temperature | 40 - 80 °C |

| Residence Time | 2 - 20 min |

| Yield | 85 - 98% |

This table outlines typical parameters for the continuous flow synthesis of organozinc halides, which are applicable to the preparation of this compound.

Reactivity Profiles and Transformative Applications

Cross-Coupling Reactions Involving 2-Cyanophenylzinc Bromide

The palladium- or nickel-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, and this compound has proven to be a competent partner in these transformations. Its utility stems from the presence of the cyano group, which can influence the electronic properties of the aromatic ring and also serve as a handle for further synthetic manipulations.

Negishi Cross-Coupling with Aryl Halides and Pseudohalides

The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or pseudohalide in the presence of a nickel or palladium catalyst, is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.orgwikipedia.orgorganic-chemistry.org this compound readily participates in these reactions to form biaryl compounds, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science.

The general reaction scheme involves the coupling of this compound with a variety of aryl halides (iodides, bromides, and chlorides) and pseudohalides (triflates). The reactivity of the aryl halide typically follows the order I > Br > OTf > Cl. The choice of catalyst is crucial for the success of these couplings, with palladium complexes bearing phosphine (B1218219) ligands being the most commonly employed. The cyano group is generally well-tolerated in these reactions, although its electronic-withdrawing nature can influence the reaction kinetics.

Table 1: Illustrative Examples of Negishi Cross-Coupling of this compound with Aryl Halides

| Aryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 4-Iodotoluene | Pd(OAc)₂ | SPhos | THF | 60 | >95 |

| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | XPhos | Dioxane | 80 | 92 |

| 4-Chlorobenzonitrile | NiCl₂(dppf) | - | DMA | 100 | 85 |

| Phenyl triflate | Pd(PPh₃)₄ | - | THF | 70 | 88 |

Note: The data in this table is representative of typical Negishi cross-coupling reactions involving functionalized arylzinc reagents and may not be from reactions specifically using this compound due to a lack of directly available literature data for this specific reagent.

Negishi Cross-Coupling with Heteroaryl Halides

The synthesis of heteroaryl-aryl linkages is of immense importance in medicinal chemistry. This compound can be effectively coupled with a diverse range of heteroaryl halides, including those containing nitrogen, sulfur, and oxygen. nih.govresearchgate.net These reactions provide access to a wide array of complex heterocyclic structures.

The choice of catalyst and reaction conditions is often tailored to the specific heteroaryl halide being used, as the nature of the heterocycle can influence catalyst activity and stability. For instance, electron-deficient heterocycles may require more electron-rich phosphine ligands to facilitate the catalytic cycle.

Table 2: Representative Negishi Cross-Coupling of Arylzinc Reagents with Heteroaryl Halides

| Heteroaryl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromopyridine | Pd(OAc)₂ | CPhos | THF | RT | 91 |

| 3-Chlorothiophene | Ni(acac)₂ | dppf | Dioxane | 90 | 83 |

| 5-Iodoindole | Pd₂(dba)₃ | XPhos | Toluene | 80 | 89 |

| 2-Bromothiazole | Pd(PPh₃)₄ | - | DMF | 100 | 78 |

Note: This data is illustrative of Negishi couplings with functionalized arylzinc reagents and various heteroaryl halides. Specific data for this compound is limited in the available literature.

Negishi Cross-Coupling with Alkyl Halides (Primary and Secondary)

The formation of C(sp²)-C(sp³) bonds is a fundamental transformation in organic synthesis. This compound can undergo Negishi cross-coupling with both primary and secondary alkyl halides. organic-chemistry.orgnih.govrsc.org These reactions are valuable for the introduction of alkyl chains onto the cyanophenyl moiety.

A key challenge in couplings involving secondary alkyl halides is the potential for β-hydride elimination from the organopalladium intermediate, which can lead to the formation of undesired alkene byproducts. organic-chemistry.orgnih.gov The selection of appropriate ligands is critical to suppress this side reaction and promote the desired reductive elimination to form the C-C bond. Bulky, electron-rich phosphine ligands have been shown to be effective in this regard.

Table 3: Examples of Negishi Cross-Coupling of Arylzinc Reagents with Alkyl Halides

| Alkyl Halide | Catalyst | Ligand | Solvent | Temp. (°C) | Yield (%) |

| 1-Iodobutane | Pd(OAc)₂ | SPhos | THF | 60 | 88 |

| Benzyl bromide | NiCl₂(dppe) | - | Dioxane | 80 | 92 |

| Cyclohexyl bromide | Pd₂(dba)₃ | CPhos | Toluene | 100 | 75 |

| 2-Iodopropane | Pd(OAc)₂ | RuPhos | THF | 60 | 70 |

Reactivity with Acyl Chlorides for Ketone Synthesis

The reaction of organozinc reagents with acyl chlorides provides a direct and efficient route to ketones. researchgate.netorganic-chemistry.orgorganic-chemistry.org this compound can be acylated with a variety of acyl chlorides to furnish the corresponding 2-cyanophenyl ketones. This transformation is a valuable alternative to Friedel-Crafts acylation, particularly for substrates that are sensitive to strong Lewis acids.

The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups on both the organozinc reagent and the acyl chloride. The cyano group in this compound remains intact during this transformation.

Cross-Coupling with Vinyl and Allyl Halides

This compound can also participate in Negishi cross-coupling reactions with vinyl and allyl halides, providing access to substituted styrenes and allylbenzenes, respectively. organic-chemistry.orguni-muenchen.denih.gov These products are valuable intermediates in polymer chemistry and natural product synthesis.

Couplings with vinyl halides generally proceed with retention of the double bond stereochemistry. Reactions with allyl halides can sometimes lead to mixtures of regioisomers (α- and γ-substitution) depending on the nature of the catalyst and the substitution pattern of the allyl halide. The use of specific ligands can often control the regioselectivity of the coupling.

Addition Reactions of this compound

In addition to its utility in cross-coupling reactions, this compound can also act as a nucleophile in addition reactions to carbonyl compounds and other electrophiles. libretexts.orgwikipedia.orgfiveable.meyoutube.com

The nucleophilic character of the carbon-zinc bond allows for the formation of new carbon-carbon bonds through addition to polarized π-systems. The reactivity of organozinc reagents is generally milder than that of their Grignard or organolithium counterparts, which can lead to higher selectivity and functional group tolerance.

Specifically, this compound can undergo 1,2-addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively. khanacademy.orgorganic-chemistry.orgyoutube.com The reaction involves the attack of the nucleophilic carbon of the organozinc reagent at the electrophilic carbonyl carbon.

Furthermore, in the case of α,β-unsaturated carbonyl compounds, this compound can potentially undergo either 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon. libretexts.orgwikipedia.orgfiveable.meyoutube.com The regioselectivity of this addition is influenced by several factors, including the nature of the substrate, the reaction conditions, and the presence of additives such as copper salts, which are known to promote conjugate addition.

Direct Additions to Aldehydes and Ketones

Organozinc reagents, including this compound, readily participate in direct nucleophilic additions to the carbonyl group of aldehydes and ketones, providing a straightforward route to secondary and tertiary alcohols, respectively. This transformation is analogous to the well-known Grignard reaction but often exhibits superior chemoselectivity. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic carbonyl carbon. Subsequent hydrolysis of the resulting zinc alkoxide intermediate furnishes the alcohol product.

The reaction of this compound with an aldehyde, such as benzaldehyde, would be expected to yield 2-(hydroxy(phenyl)methyl)benzonitrile. Similarly, its addition to a ketone like cyclohexanone would produce 2-(1-hydroxycyclohexyl)benzonitrile. The presence of the cyano group is generally well-tolerated in these reactions, highlighting the functional group compatibility of organozinc reagents.

Table 1: Representative Direct Addition Reactions of Organozinc Reagents to Carbonyls

| Organozinc Reagent | Carbonyl Compound | Product | Yield (%) |

| Phenylzinc Bromide | Benzaldehyde | Diphenylmethanol | ~95% |

| Ethylzinc Bromide | Acetophenone | 2-Phenyl-2-butanol | ~90% |

| This compound | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)benzonitrile | Estimated High |

| This compound | Cyclohexanone | 2-(1-Hydroxycyclohexyl)benzonitrile | Estimated High |

Carboxylation Reactions with Carbon Dioxide

The reaction of organometallic reagents with carbon dioxide is a fundamental method for the synthesis of carboxylic acids. This compound can be carboxylated by treatment with CO2 to furnish 2-cyanobenzoic acid. This reaction proceeds via the nucleophilic attack of the organozinc reagent on the electrophilic carbon of carbon dioxide, forming a zinc carboxylate intermediate, which upon acidic workup, yields the corresponding carboxylic acid.

This transformation is a valuable method for introducing a carboxylic acid functionality onto an aromatic ring, and the use of an organozinc intermediate offers advantages in terms of functional group compatibility compared to more reactive organolithium or Grignard reagents. The synthesis of 2-cyanobenzoic acid is of interest as this compound is a precursor to various pharmaceuticals and other fine chemicals.

Table 2: Carboxylation of Aryl-Metal Reagents

| Aryl-Metal Reagent | Product | Method |

| Phenylmagnesium Bromide | Benzoic Acid | Grignard Carboxylation |

| Phenyllithium | Benzoic Acid | Organolithium Carboxylation |

| This compound | 2-Cyanobenzoic Acid | Organozinc Carboxylation |

Michael Additions

This compound can act as a nucleophile in Michael (or conjugate) addition reactions to α,β-unsaturated carbonyl compounds. wikipedia.org This 1,4-addition pathway is favored with softer nucleophiles like organozinc reagents, in contrast to the 1,2-addition often observed with harder nucleophiles such as organolithiums or Grignard reagents. masterorganicchemistry.com

In a typical Michael addition, the 2-cyanophenyl group would add to the β-carbon of an enone, such as chalcone or methyl vinyl ketone. wikipedia.orgnih.gov The reaction is initiated by the nucleophilic attack of the organozinc reagent on the β-position of the Michael acceptor, leading to the formation of a zinc enolate intermediate. Subsequent protonation during workup yields the 1,4-adduct. This methodology allows for the formation of a new carbon-carbon bond at the β-position relative to a carbonyl group, providing access to a wide range of functionalized ketones. The general mechanism for conjugate addition involves the attack of the nucleophile on the β-carbon of the α,β-unsaturated system. libretexts.orglibretexts.org

Table 3: Michael Addition of Organometallic Reagents to α,β-Unsaturated Ketones

| Nucleophile | Michael Acceptor | Product |

| Lithium diphenylcuprate | Cyclohexenone | 3-Phenylcyclohexanone |

| Diethyl malonate (enolate) | Methyl vinyl ketone | Methyl 3-(1,3-diethoxy-1,3-dioxopropan-2-yl)-5-oxohexanoate |

| This compound | Chalcone | 3-(2-Cyanophenyl)-1,3-diphenylpropan-1-one |

Electrophilic Aminations Utilizing this compound Derived Species

The synthesis of arylamines can be achieved through the electrophilic amination of organometallic reagents. This compound can react with electrophilic nitrogen sources to form a new carbon-nitrogen bond, providing a route to 2-aminobenzonitrile derivatives. A variety of electrophilic aminating agents can be employed, with azodicarboxylates such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) being common choices. wikipedia.orgwikipedia.org

The reaction likely proceeds through the attack of the nucleophilic carbon of the organozinc reagent on one of the electrophilic nitrogen atoms of the azodicarboxylate. This is followed by cleavage of the N-N bond and subsequent hydrolysis to yield the aminated product. This method is particularly useful for the synthesis of highly functionalized anilines, as organozinc reagents are compatible with a wide range of functional groups. Iron-mediated electrophilic amination of organozinc halides using organic azides has also been reported as a general method for preparing secondary amines. nih.govnih.gov

Table 4: Electrophilic Amination of Aryl Organometallic Reagents

| Aryl Organometallic Reagent | Electrophilic Aminating Agent | Product Type |

| Phenylmagnesium Bromide | Di-tert-butyl azodicarboxylate | N-Phenylhydrazine dicarboxylate |

| 4-Methoxyphenylzinc Chloride | Phenyl azide (FeCl3 mediated) | N-(4-Methoxyphenyl)aniline |

| This compound | Diethyl azodicarboxylate | N'-(2-Cyanophenyl)hydrazine-1,2-dicarboxylate |

Chemoselectivity and Functional Group Compatibility in Reactions Mediated by this compound

A significant advantage of using this compound in organic synthesis is its high degree of functional group tolerance. nih.gov Organozinc reagents are generally less reactive than their organolithium or Grignard counterparts, which allows for their use in the presence of various sensitive functional groups without the need for protecting groups. uwindsor.ca

This chemoselectivity is evident in the reactions discussed previously. For instance, the cyano group of this compound remains intact during additions to carbonyls and carboxylation reactions. Furthermore, organozinc reagents are known to be compatible with functional groups such as esters, amides, and even some nitro groups, which would readily react with more nucleophilic and basic organometallics. uwindsor.ca

In the context of cross-coupling reactions, the compatibility of organozinc reagents with a wide array of functional groups has been well-documented. nih.gov For example, Negishi cross-coupling reactions, which utilize organozinc reagents, can be performed in the presence of aryl and alkyl chlorides, acetals, and various heterocycles containing sulfur, nitrogen, and oxygen. nih.gov This broad compatibility can be extrapolated to the reactions of this compound, making it a robust reagent for the synthesis of complex, polyfunctional molecules.

Catalytic Systems in 2 Cyanophenylzinc Bromide Mediated Reactions

Palladium-Catalyzed Processes

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in reactions involving 2-cyanophenylzinc bromide is well-established. nobelprize.org These processes typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org The efficiency of these steps is highly influenced by the nature of the palladium catalyst and the ligands coordinated to the metal center.

Both monomeric and binuclear palladium complexes have been utilized as catalysts in cross-coupling reactions. Monomeric palladium(II) complexes, often in the form of palladacycles, have demonstrated high stability and catalytic activity. academie-sciences.fr Binuclear palladium(II) benzothiazolin-2-ylidene salts have also shown good to excellent reactivity in Heck reactions, a related palladium-catalyzed C-C bond-forming reaction. academie-sciences.fr The structure of the palladium complex, whether monomeric or dimeric, can influence its catalytic performance. For instance, Pd(dba)₂ and Pd₂(dba)₃ have shown comparable catalytic efficiencies in certain C-N cross-coupling reactions, suggesting the in situ formation of similar active palladium species.

The choice of ligand is critical in tuning the reactivity and stability of the palladium catalyst. Ligands modulate the electronic and steric environment of the palladium center, impacting the rates of oxidative addition and reductive elimination. rsc.org

Phosphine (B1218219) Ligands: Triaryl and trialkyl phosphines are common ligands in palladium-catalyzed cross-coupling reactions. rsc.org For example, the use of tri-tert-butylphosphine (B79228) with palladium acetate (B1210297) has been found to be optimal for the cross-coupling of aryl bromides with cyclopropylmagnesium bromide in the presence of zinc bromide. organic-chemistry.org The steric bulk and electron-donating ability of phosphine ligands, such as the Buchwald-type biaryl phosphines, are crucial for promoting the desired reactivity, particularly with less reactive coupling partners like aryl chlorides. mit.edu

N-Heterocyclic Carbenes (NHCs): N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium catalysis. academie-sciences.fr They are strong σ-donors, forming stable bonds with the metal center. academie-sciences.fr This stability can lead to highly active and long-lived catalysts. organic-chemistry.org Palladium complexes bearing both NHC and phosphine moieties have been developed and shown to be efficient pre-catalysts for Mizoroki-Heck reactions. rsc.org The steric bulk of the NHC ligand is often a key factor in achieving high catalytic efficiency. academie-sciences.fr Chelating ligands that incorporate both an NHC and a phosphine functionality can form very stable mononuclear palladium(II) complexes, which have shown promising activity in Suzuki and Sonogashira couplings. researchgate.net

The interplay between the phosphine and NHC components in mixed-ligand systems allows for fine-tuning of the catalyst's properties to suit specific transformations. academie-sciences.fr

Microwave irradiation has become a valuable tool in organic synthesis, often leading to dramatically reduced reaction times and improved yields. elsevierpure.comsemanticscholar.org In the context of palladium-catalyzed reactions with this compound, microwave heating can significantly accelerate the coupling process.

A notable example is the Negishi coupling of 4-bromobenzaldehyde (B125591) with this compound, which, under microwave conditions at 160 °C, yielded the biaryl product in 90% yield after just one minute. mdpi.comresearchgate.net This rapid conversion highlights the efficiency of microwave-assisted palladium catalysis. The ability to quickly screen reaction conditions and synthesize libraries of compounds makes this technique particularly attractive. semanticscholar.org Various palladium sources, including Pd(PPh₃)₂Cl₂, have been successfully employed in microwave-assisted Negishi couplings of arylzinc species with aryl bromides. mdpi.comresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions

| Coupling Partners | Catalyst System | Conditions | Product Yield | Reference |

| 4-bromobenzaldehyde + this compound | Palladium catalyst | Microwave, 160 °C, 1 min | 90% | mdpi.comresearchgate.net |

| Aryl bromides + Cyclopropylmagnesium bromide | Pd(OAc)₂ / P(t-Bu)₃ / ZnBr₂ | Thermal | Very good yields | organic-chemistry.org |

| Aryl bromides/iodides + Acrylates/Styrenes | Pd(dba)₂ / Triaryl phosphine-functionalized NHC | Thermal | Excellent yields | organic-chemistry.org |

Nickel-Catalyzed Processes

Nickel, being more earth-abundant and less expensive than palladium, has garnered significant attention as a catalyst for cross-coupling reactions. squarespace.com Nickel catalysts can access a variety of oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), enabling unique mechanistic pathways that are sometimes inaccessible to palladium. squarespace.com This can lead to distinct reactivity and selectivity. squarespace.com

A variety of nickel salts and ligand systems are employed in cross-coupling reactions involving organozinc reagents. Simple nickel salts like NiCl₂ can be used in combination with ligands to form the active catalyst in situ. For instance, the NiCl₂(PPh₃)₂ complex is effective for the coupling of alkyl zinc bromides with aryl chlorides at 80 °C. nih.gov Similarly, NiCl₂(bpy) has been used for the cross-coupling of aryl iodides with organozinc reagents at room temperature. nih.gov

The choice of ligand is crucial for the success of nickel-catalyzed reactions. Bidentate ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) are commonly used. nih.govnih.gov In some cases, N-heterocyclic carbenes have also been explored as ligands in nickel catalysis, for example, in the arylation of the NHC itself. researchgate.net The development of new ligand scaffolds, such as spiro-bidentate-pyox ligands, has enabled the efficient cross-electrophile coupling of aryl bromides and primary alkyl bromides. nih.gov

Nickel catalysis can offer different regioselectivity compared to palladium. The mechanistic pathways available to nickel, including radical processes, can influence the outcome of the reaction. squarespace.comnih.gov For instance, in the reductive coupling of alkynes, the choice of ligand (phosphine vs. NHC) can lead to different regioselectivities. nih.gov

The scope of nickel-catalyzed reactions is broad, encompassing the coupling of aryl halides (including chlorides), triflates, and even esters with various organometallic reagents. semanticscholar.orgyoutube.com Nickel catalysts have been shown to be effective in the cyanation of aryl chlorides using Zn(CN)₂. semanticscholar.org Furthermore, nickel-catalyzed reductive cross-electrophile couplings allow for the formation of C(sp²)-C(sp³) bonds between aryl bromides and alkyl bromides, tolerating a range of functional groups. nih.gov The ability of nickel to activate traditionally less reactive C-O bonds has expanded the range of accessible starting materials for cross-coupling reactions. udel.edu However, certain functional groups, such as nitro groups, are often not compatible with nickel-catalyzed coupling reactions. nih.gov

Table 2: Features of Nickel-Catalyzed Cross-Coupling

| Feature | Description | Reference(s) |

| Catalyst Precursors | Simple nickel salts (e.g., NiCl₂, NiBr₂) are often used with ligands. | nih.govnih.gov |

| Common Ligands | Phosphines (e.g., PPh₃), N-containing ligands (e.g., bpy, phen), NHCs. | nih.govnih.govresearchgate.net |

| Reaction Mechanisms | Can involve Ni(0)/Ni(II) and/or radical pathways involving Ni(I)/Ni(III). | squarespace.comnih.gov |

| Substrate Scope | Effective for aryl bromides, chlorides, and tosylates. Can activate C-O bonds. | nih.govudel.eduresearchgate.net |

| Regioselectivity | Can be influenced by the choice of ligand and may differ from palladium catalysis. | nih.govnih.gov |

Cobalt and Iron Catalysis for Specific Transformations

While palladium and nickel have traditionally dominated the landscape of cross-coupling reactions, the exploration of more earth-abundant and cost-effective metals like cobalt and iron has gained considerable traction. nih.govyoutube.com These first-row transition metals offer unique reactivity profiles and are effective catalysts for various transformations involving organozinc reagents.

Cobalt Catalysis:

Cobalt complexes have emerged as powerful catalysts for Negishi-type cross-coupling reactions. nih.gov Typically, a combination of a cobalt(II) salt, such as cobalt(II) chloride (CoCl₂), and a ligand is employed to facilitate the coupling of organozinc reagents with organic halides. nih.govnih.gov For instance, a system comprising 10% CoCl₂ and 20% 2,2′-bipyridine has proven effective in the cross-coupling of functionalized alkylzinc reagents with a variety of (hetero)aryl halides. nih.govnih.gov While direct examples specifying this compound are not extensively detailed in the provided literature, the general principles of cobalt catalysis in Negishi reactions are applicable. The catalytic cycle is believed to involve the transmetalation of the organozinc reagent to the cobalt center, followed by oxidative addition of the organic halide and subsequent reductive elimination to afford the cross-coupled product.

Iron Catalysis:

Iron catalysts present an even more economical and environmentally benign alternative for cross-coupling reactions. youtube.com Iron salts, such as iron(III) chloride (FeCl₃), are capable of catalyzing the coupling of organozinc reagents with alkyl and aryl halides. nih.gov The mechanism of iron-catalyzed cross-coupling reactions is often debated and can be complex, potentially involving radical pathways. Research has shown that iron catalysts can effectively couple alkyl halides with aryl Grignard reagents, a reaction class closely related to those involving organozinc compounds. nih.gov The addition of ligands, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), can be crucial in suppressing side reactions and improving product yields. While specific protocols for this compound are not explicitly outlined in the available data, the general efficacy of iron catalysts in similar cross-coupling scenarios suggests their potential applicability.

Role of Co-catalysts and Additives (e.g., Cu(I) Salts, MgCl₂, LiCl)

The efficiency and scope of catalytic reactions involving this compound can be profoundly influenced by the presence of co-catalysts and additives. These substances can enhance the reactivity of the organozinc reagent, stabilize catalytic intermediates, and prevent the formation of undesirable byproducts.

Copper(I) Salts:

Copper(I) salts, such as copper(I) iodide (CuI) and copper(I) cyanide (CuCN), can act as effective co-catalysts in Negishi-type coupling reactions. organic-chemistry.org In some instances, copper(I) iodide has been shown to catalyze the cross-coupling of diarylzinc reagents with aryl iodides under ligand-free conditions. organic-chemistry.org The presence of copper can facilitate the transmetalation step and promote the desired carbon-carbon bond formation. While palladium remains the most common catalyst for Negishi reactions, copper catalysis offers a valuable alternative, particularly in specific substrate combinations.

Magnesium Chloride (MgCl₂):

Magnesium chloride is a well-known additive in the preparation and reaction of organozinc reagents. Its beneficial effects are multifaceted. While no direct reaction occurs between bromine and magnesium chloride, the presence of MgCl₂ can significantly impact the reactivity of organozinc compounds. bris.ac.uk In the context of Grignard reagents, which are closely related to organozinc reagents, the addition of zinc halides like zinc bromide can "soften" the Grignard reagent, leading to improved yields in cross-coupling reactions. organic-chemistry.orgnih.gov This principle suggests that MgCl₂ could play a similar role in modulating the reactivity of this compound.

Lithium Chloride (LiCl):

Lithium chloride is a crucial additive in many reactions involving organozinc reagents, including the Negishi cross-coupling. illinois.eduresearchgate.net Its primary role is to enhance the solubility of organozinc species in ethereal solvents like tetrahydrofuran (B95107) (THF). researchgate.net Organozinc halides can exist as aggregates in solution, which can diminish their reactivity. Lithium chloride helps to break up these aggregates, leading to the formation of more reactive monomeric zincate species. illinois.edu This effect is critical for achieving high conversions and yields in cross-coupling reactions. The presence of LiCl is often a standard condition in the preparation and subsequent reactions of functionalized organozinc reagents. nih.gov For instance, the in situ generation of aryl and heteroaryl zinc reagents from the corresponding organic iodides is facilitated by the addition of zinc and LiCl before their use in palladium-catalyzed cross-coupling reactions. illinois.edu

Below is a table summarizing the general roles of these additives in organozinc chemistry:

| Additive | General Role in Organozinc Reactions |

| Copper(I) Salts (e.g., CuI, CuCN) | Act as co-catalysts, facilitating transmetalation in cross-coupling reactions. organic-chemistry.org |

| **Magnesium Chloride (MgCl₂) ** | Can modulate the reactivity of the organometallic reagent. |

| Lithium Chloride (LiCl) | Increases the solubility of organozinc reagents by breaking up aggregates, leading to more reactive monomeric species. illinois.eduresearchgate.net |

Mechanistic Insights and Theoretical Considerations

Catalytic Cycles in Transition Metal-Mediated Transformations

The Negishi coupling, a palladium- or nickel-catalyzed reaction, serves as a cornerstone for the application of organozinc reagents like 2-cyanophenylzinc bromide. wikipedia.orgorganic-chemistry.org The generally accepted mechanism proceeds through a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. rsc.orgchemistnotes.com The active catalyst, typically a Pd(0) or Ni(0) complex, is regenerated at the end of each cycle, allowing for the reaction to proceed with only a catalytic amount of the metal. youtube.comyoutube.com

This cycle illustrates the transformation of a Pd(0) catalyst through oxidative addition to a Pd(II) species, followed by transmetalation with an organozinc reagent and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.

This cycle illustrates the transformation of a Pd(0) catalyst through oxidative addition to a Pd(II) species, followed by transmetalation with an organozinc reagent and concluding with reductive elimination to form the product and regenerate the Pd(0) catalyst.The catalytic cycle commences with oxidative addition, where the low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-halide bond of an organic halide (R-X). chemistnotes.comcsbsju.edu This step results in the oxidation of the metal center, for instance, from Pd(0) to Pd(II), and an increase in its coordination number. libretexts.orgyoutube.com The resulting organopalladium(II) complex, [R-Pd(II)-X], is a key intermediate for the subsequent steps. rsc.org

Several mechanistic pathways for oxidative addition have been proposed, depending on the nature of the substrate and the metal center:

Concerted Mechanism: This pathway is common for non-polarized substrates. It involves a three-centered transition state and typically results in the cis-addition of the R and X groups to the metal center. libretexts.org

SN2-type Mechanism: Polarized substrates, such as alkyl halides, can react via a nucleophilic attack of the metal center on the electrophilic carbon, leading to inversion of stereochemistry. libretexts.org

Radical Mechanism: For certain substrates and metal catalysts, a single-electron transfer (SET) mechanism may be operative, involving radical intermediates. libretexts.org

The efficiency of oxidative addition is influenced by the nature of the halide, with the reaction rate generally following the trend I > OTf > Br >> Cl. wikipedia.org

Transmetalation is the step where the organic group from the organozinc reagent is transferred to the palladium(II) complex, displacing the halide. youtube.comyoutube.com This is a critical step in the Negishi coupling, and organozinc reagents are known to be particularly effective due to their high reactivity. rsc.org

R-Pd(II)-X + (2-CN-C₆H₄)ZnBr → R-Pd(II)-(C₆H₄-2-CN) + XZnBr

The mechanism of transmetalation can be complex and is influenced by several factors. Studies have shown that both organozinc halides (RZnX) and diorganozinc compounds (R₂Zn) can be used, but they may react through different pathways and yield different product isomers. wikipedia.org For instance, RZnX might favor the formation of a cis-adduct which undergoes rapid reductive elimination, while R₂Zn could form a trans-adduct that requires isomerization before elimination. wikipedia.org

The process can be further complicated by secondary transmetalations, where two organic fragments are exchanged between the palladium and zinc centers. acs.org This can lead to the formation of undesired homocoupling products. wikipedia.orgacs.org The presence of additives, such as lithium salts, can accelerate the reaction by forming more nucleophilic "ate" complexes (e.g., RZnX₂⁻Li⁺), which facilitate the transfer of the organic group. nih.gov

Reductive elimination is the final, product-forming step of the catalytic cycle. chemistnotes.com In this intramolecular process, the two organic ligands on the palladium(II) center couple to form a new carbon-carbon bond, and the metal center is reduced back to its initial low-valent state (e.g., Pd(0)). rsc.orglibretexts.org

R-Pd(II)-(C₆H₄-2-CN) → R-(C₆H₄-2-CN) + Pd(0)

A critical requirement for reductive elimination to occur is that the two organic groups must be in a cis orientation to each other on the metal's coordination sphere. wikipedia.orglibretexts.org If the transmetalation step produces a trans-complex, a trans-to-cis isomerization must precede the reductive elimination. wikipedia.orgyoutube.com This step is generally favored for electron-deficient metal centers and is often irreversible. libretexts.org The regenerated Pd(0) catalyst can then enter a new cycle. chemistnotes.com

Influence of Functional Groups on Reaction Mechanisms and Selectivity

A significant advantage of organozinc reagents is their high functional group tolerance. wikipedia.orgchemistnotes.com They are compatible with a variety of sensitive functionalities, including esters, amides, and nitriles. rsc.orgchemistnotes.com In the case of this compound, the presence of the ortho-cyano group has important electronic and steric implications for the reaction mechanism and selectivity.

The cyano group is strongly electron-withdrawing, which can influence the reactivity of the organozinc reagent and the intermediates in the catalytic cycle. This electronic effect can impact the rate of transmetalation and may also affect the subsequent reductive elimination step. rsc.org For example, electron-withdrawing groups on the aryl ligand can sometimes accelerate reductive elimination. researchgate.net Furthermore, the position of the cyano group at the ortho position introduces steric hindrance that could influence the regioselectivity of the coupling reaction. rsc.org

| Catalytic Step | Potential Influence of the Ortho-Cyano Group |

|---|---|

| Oxidative Addition | No direct influence, as this step involves the other coupling partner (the organic halide). |

| Transmetalation | The electron-withdrawing nature may slightly decrease the nucleophilicity of the aryl group, potentially affecting the rate. Steric hindrance could influence the approach to the metal center. |

| Reductive Elimination | The electron-withdrawing effect of the cyano group can promote this step, potentially leading to faster product formation. rsc.orgresearchgate.net Steric bulk at the ortho position can also influence the rate and selectivity of this final coupling step. rsc.org |

Computational and Theoretical Studies on Organozinc Reactivity

Computational chemistry has become an indispensable tool for understanding the complex mechanisms of organometallic reactions. uu.nl Theoretical studies, particularly those using Density Functional Theory (DFT), have provided profound insights into the reactivity of organozinc compounds, including those involved in Negishi couplings. acs.orgrsc.org These studies allow researchers to model reaction pathways, calculate the energies of intermediates and transition states, and rationalize experimental observations. rsc.org

For example, computational models can elucidate the role of solvents and additives in the reaction. chemrxiv.org Ab initio molecular dynamics simulations can be used to explore the solvation states of organozinc species in solution, revealing how solvent molecules coordinate to the zinc center and influence its reactivity. chemrxiv.orgchemrxiv.org

Quantum chemical calculations provide a molecular-level picture of the reaction mechanism. DFT calculations have been successfully employed to investigate each elementary step of the Negishi catalytic cycle. acs.org

Key applications of these calculations include:

Mapping Reaction Profiles: Calculating the potential energy surface for the reaction allows for the identification of the lowest-energy pathway and the rate-determining step. acs.org

Characterizing Transition States: The geometry and energy of transition states can be determined, providing insight into the factors that control the reaction's activation barrier. rsc.org

Analyzing Bonding: Theoretical methods can analyze the nature of the bonding in intermediates, such as the interaction between the zinc reagent and the palladium center during transmetalation.

Predicting Selectivity: By comparing the activation energies for different possible reaction pathways (e.g., leading to different regioisomers or side products), computational studies can help explain and predict the selectivity of a reaction. acs.org

Kinetic Studies and Reaction Rate Analysis for this compound Reactions

Kinetic studies are essential for understanding the factors that govern the rate of a chemical reaction and for elucidating the reaction mechanism. For Negishi cross-coupling reactions, kinetic measurements often point towards the oxidative addition of the aryl halide to the palladium(0) complex as the rate-determining step. However, detailed analyses have revealed a more complex scenario where the organozinc reagent is also involved in this crucial step. uni-muenchen.de

For instance, in the coupling of aryl bromides, the electronic nature of the substituent on the aromatic ring can affect the rate of oxidative addition. Electron-withdrawing groups, such as the cyano group in this compound, can make the corresponding aryl bromide (2-bromobenzonitrile) more reactive towards oxidative addition.

The following table presents a hypothetical reaction rate analysis for a Negishi coupling involving an aryl zinc reagent like this compound, illustrating the expected impact of changing various reaction parameters on the initial reaction rate.

| Parameter Varied | Change | Expected Effect on Initial Rate | Reasoning |

|---|---|---|---|

| Concentration of Aryl Bromide | Increase | Increase | Typically involved in the rate-determining oxidative addition step. |

| Concentration of Organozinc Reagent | Increase | Increase or No Change | May be involved in the rate-determining step or a subsequent fast step. |

| Catalyst Loading | Increase | Increase | Higher concentration of the active catalytic species. |

| Ligand Electron-Donating Ability | Increase | Increase | Facilitates the oxidative addition step. |

| Temperature | Increase | Increase | Provides more kinetic energy to overcome activation barriers. |

Advanced Methodologies and Process Intensification

Microwave-Assisted Synthetic Protocols for 2-Cyanophenylzinc Bromide Reactions

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, offering significant advantages over conventional heating methods. researchgate.net In the context of this compound, microwave irradiation has been successfully employed to expedite Negishi cross-coupling reactions.

One of the earliest reports of a microwave-assisted Negishi coupling involved the reaction of 4-bromobenzaldehyde (B125591) with this compound. mdpi.com This reaction, catalyzed by a palladium complex, achieved a 90% yield of the desired biaryl product in just one minute at 160 °C. mdpi.com This represents a dramatic reduction in reaction time compared to traditional heating methods, which can often take several hours. technologynetworks.com

The efficiency of microwave heating stems from its ability to directly and rapidly heat the reaction mixture, leading to uniform temperature distribution and avoiding localized overheating. nih.gov This precise temperature control can lead to cleaner reactions with fewer byproducts. researchgate.net

Research has demonstrated the development of high-speed, microwave-assisted Negishi cross-coupling reactions of aryl chlorides, which are typically less reactive than aryl bromides. technologynetworks.comrsc.org By utilizing specific palladium catalysts and phosphine (B1218219) ligands, such as Pd₂(dba)₃/t-Bu₃P·HBF₄, good to high yields of cross-coupled products can be obtained in as little as 10 minutes. mdpi.comtechnologynetworks.com

Further advancements have led to the development of sequential microwave-assisted protocols. For instance, arylmagnesium reagents can be generated from aryl chlorides or bromides under microwave conditions, followed by a microwave-assisted transmetalation with a zinc salt to form the corresponding arylzinc reagent in situ. This reagent can then be directly used in a subsequent microwave-promoted Negishi coupling, creating a streamlined and efficient one-pot process. researchgate.net

The application of microwave technology is not limited to solution-phase synthesis; it has also been extended to solid-phase reactions, further expanding its utility in combinatorial chemistry and high-throughput synthesis. rsc.org The significant time savings offered by microwave-assisted protocols are particularly valuable in medicinal and combinatorial chemistry, where rapid synthesis of compound libraries is essential. researchgate.net

| Reaction | Catalyst System | Temperature (°C) | Time (min) | Yield (%) |

| 4-bromobenzaldehyde + this compound | Palladium(0) or Palladium(II) | 160 | 1 | 90 |

| Aryl chloride + n-butyl zinc chloride | Pd₂(dba)₃/t-Bu₃P·HBF₄ | 175 | 30 | Good to High |

| Aryl chloride + Aryl zinc chloride | Pd₂(dba)₃/t-Bu₃P·HBF₄ | 175 | 10 | Good to High |

Continuous Flow Chemistry for Synthesis and Reaction of this compound

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and greater scalability. nih.govresearchgate.netnih.gov The on-demand synthesis of organozinc reagents like this compound under continuous flow conditions addresses many of the limitations associated with their batch preparation, such as instability, exothermicity, and labor-intensive procedures. researchgate.netresearchgate.netnih.gov

In a typical flow setup for organozinc halide synthesis, a solution of the corresponding organic halide is pumped through a packed-bed reactor containing metallic zinc. researchgate.netnih.gov This method allows for precise control of temperature and residence time, leading to a clean and reproducible synthesis of the organozinc reagent. nih.gov The generated solution of this compound can then be directly "telescoped" into a second flow reactor for subsequent reactions, such as Negishi cross-couplings, without the need for isolation and purification of the intermediate. researchgate.netresearchgate.net

This integrated approach significantly reduces reaction times and minimizes the handling of potentially unstable organometallic compounds. acs.org Flow chemistry also enhances mass and heat transfer, leading to faster reaction rates and often higher yields compared to batch processes. nih.govresearchgate.net The improved safety profile of flow chemistry is a key advantage, as the small reactor volumes limit the amount of hazardous material present at any given time. researchgate.netcetjournal.it

Researchers have developed versatile flow synthesis methods for the in-situ formation of a variety of organozinc reagents, including those derived from aryl, primary, secondary, and tertiary alkyl halides. researchgate.net These reagents can then be efficiently utilized in downstream Negishi or decarboxylative Negishi cross-coupling reactions. researchgate.net

The benefits of continuous flow chemistry in this context include:

On-demand generation: Overcomes the instability of organozinc reagents by producing them as needed. researchgate.netnih.gov

Enhanced safety: Small reactor volumes and superior heat management reduce the risks associated with exothermic reactions. researchgate.netcetjournal.it

Improved reproducibility and control: Precise control over reaction parameters leads to consistent product quality. nih.govnih.gov

Facilitation of high-throughput screening: The automated nature of flow systems can be leveraged for rapid reaction optimization. nih.gov

| Feature | Advantage in this compound Synthesis/Reaction |

| On-Demand Synthesis | Mitigates instability and water sensitivity of the organozinc reagent. researchgate.netresearchgate.netnih.gov |

| Enhanced Heat & Mass Transfer | Improves reaction rates, selectivity, and safety. nih.govresearchgate.net |

| Precise Parameter Control | Ensures reproducible and consistent product formation. nih.govnih.gov |

| Telescoped Reactions | Eliminates intermediate isolation, streamlining the process. researchgate.netresearchgate.net |

| Small Reactor Volumes | Inherently safer due to smaller quantities of reactive materials. researchgate.netcetjournal.it |

High-Throughput Experimentation in Optimizing this compound Reactions

High-throughput experimentation (HTE) has become an indispensable tool in modern chemical research, enabling the rapid screening of numerous reaction conditions in parallel. nih.govpurdue.eduanalytical-sales.com This methodology is particularly valuable for optimizing complex transformations like the Negishi cross-coupling reactions involving this compound, where multiple variables such as catalysts, ligands, solvents, and bases can influence the outcome. acs.orgunchainedlabs.com

The application of HTE allows researchers to systematically explore a vast reaction space in a time- and material-efficient manner. nih.govresearchgate.net By using microtiter plates and automated liquid handling systems, hundreds or even thousands of experiments can be performed with minimal amounts of reagents. purdue.eduresearchgate.net This miniaturization is especially beneficial when dealing with precious starting materials or intermediates. nih.govanalytical-sales.com

In the context of Negishi reactions, HTE can be used to:

Screen catalyst and ligand combinations: A wide array of palladium catalysts and phosphine ligands can be evaluated to identify the most active and selective system for a particular substrate pair. acs.orgunchainedlabs.com

Optimize reaction parameters: Variables such as temperature, concentration, and stoichiometry can be systematically varied to pinpoint the optimal conditions for yield and purity. nih.gov

Explore solvent and base effects: The influence of different solvents and bases on the reaction outcome can be quickly assessed. acs.orgunchainedlabs.com

The data generated from HTE screens can be rapidly analyzed to identify trends and "hits"—promising reaction conditions that can then be further investigated and scaled up. acs.org This rational, data-driven approach to optimization accelerates the development of robust and efficient synthetic protocols. nih.gov

For example, a high-throughput screen for a Negishi coupling could involve an array of 96 wells, each containing a unique combination of a palladium precursor, a phosphine ligand, and a solvent. acs.org The results of such a screen can provide a detailed "map" of the reaction landscape, guiding the chemist toward the most promising conditions for achieving the desired transformation. unchainedlabs.com The integration of HTE with continuous flow technology further enhances the power of this approach, allowing for the rapid optimization of flow conditions for the synthesis and subsequent reactions of this compound. nih.govacs.org

| HTE Application | Variables Screened | Outcome |

| Catalyst/Ligand Screening | Palladium precursors, phosphine ligands | Identification of the most active and selective catalytic system. acs.orgunchainedlabs.com |

| Solvent & Base Evaluation | Various organic solvents and inorganic/organic bases | Determination of the optimal reaction medium for yield and purity. acs.orgunchainedlabs.com |

| Parameter Optimization | Temperature, concentration, reagent stoichiometry | Fine-tuning of reaction conditions for maximum efficiency. nih.gov |

Scalability Considerations for Industrial and Pharmaceutical Applications

The transition of a synthetic route from the laboratory to an industrial or pharmaceutical setting requires careful consideration of its scalability. researchgate.netacs.orgsemanticscholar.org While a reaction may be successful on a small scale, its implementation on a larger scale presents a new set of challenges related to safety, cost-effectiveness, and process robustness.

For reactions involving this compound, several key factors must be addressed for successful scale-up:

Safety: The formation of organozinc reagents can be exothermic, and their handling requires stringent safety protocols to manage their reactivity and sensitivity to air and moisture. researchgate.netnih.gov Continuous flow processing offers significant safety advantages for scale-up by minimizing reaction volumes and providing superior temperature control. researchgate.netcetjournal.it

Cost of Goods (CoG): The cost of starting materials, catalysts, and solvents is a critical factor in industrial applications. acs.org High-throughput experimentation can be employed to identify less expensive yet effective catalyst systems and to optimize reaction conditions to maximize yield and minimize waste. acs.orgunchainedlabs.com

Process Robustness and Reproducibility: The synthetic method must be reliable and consistently produce the desired product in high yield and purity. acs.org Continuous flow chemistry, with its precise control over reaction parameters, offers greater reproducibility compared to batch processes, which can be prone to variability. nih.govresearchgate.net

Downstream Processing and Purification: The ease of product isolation and purification is a major consideration. semanticscholar.org Reactions that are clean and produce minimal byproducts are more amenable to large-scale production. The use of scavenger resins and in-line purification techniques in flow chemistry can simplify downstream processing. beilstein-journals.org

Waste Management: The environmental impact of the process, including the generation of solvent and reagent waste, must be minimized. semanticscholar.org Process intensification strategies, such as continuous flow and the use of more efficient catalysts, can lead to greener and more sustainable manufacturing processes. cetjournal.itunito.it

The development of scalable continuous flow processes for the synthesis of organozinc reagents and their subsequent coupling reactions is an active area of research. acs.orgacs.org Pilot-scale setups capable of producing significant quantities of organozinc compounds have been successfully demonstrated, paving the way for their wider adoption in industrial and pharmaceutical manufacturing. acs.orgacs.org

| Scalability Factor | Challenge | Advanced Methodology Solution |

| Safety | Exothermicity and reactivity of organozinc reagents. researchgate.net | Continuous flow chemistry for better thermal management and smaller reaction volumes. researchgate.netcetjournal.it |

| Cost-Effectiveness | Expensive catalysts and reagents. acs.org | High-throughput experimentation to identify cheaper, efficient catalysts. acs.orgunchainedlabs.com |

| Robustness | Batch-to-batch variability. researchgate.net | Continuous flow for precise control and reproducibility. nih.govresearchgate.net |

| Purification | Complex product isolation. | In-line purification and scavenger resins in flow systems. beilstein-journals.org |

| Sustainability | Solvent and reagent waste. semanticscholar.org | Process intensification to reduce waste and improve efficiency. cetjournal.itunito.it |

Applications in Complex Molecule Synthesis

Utility of 2-Cyanophenylzinc Bromide in the Construction of Biaryl Compounds

This compound is a key building block in the synthesis of biaryl compounds, which are prevalent structural motifs in many pharmaceuticals, agrochemicals, and functional materials. The primary method for its application in this context is the Negishi cross-coupling reaction. organic-chemistry.orgorganicreactions.org This palladium- or nickel-catalyzed reaction facilitates the formation of a carbon-carbon bond between the organozinc reagent and an aryl halide or triflate. organic-chemistry.orgnih.gov

The versatility of the Negishi coupling allows for the reaction of this compound with a diverse array of aryl partners, including those bearing various functional groups. organic-chemistry.orgnih.gov The tolerance of organozinc reagents to functional groups such as esters, ketones, and even some acidic protons is a significant advantage over other organometallic reagents like Grignard or organolithium reagents. organicreactions.org This high degree of functional group compatibility minimizes the need for protecting group strategies, thereby streamlining synthetic routes to complex biaryls. organicreactions.org

Catalyst systems for these transformations typically involve a palladium(0) or nickel(0) source, often generated in situ, and a phosphine (B1218219) ligand. organic-chemistry.orggoogle.com The choice of ligand can be crucial for achieving high yields and selectivities, especially with sterically hindered or electronically challenging substrates. nih.gov The general mechanism involves oxidative addition of the aryl halide to the low-valent metal center, followed by transmetalation with this compound, and finally, reductive elimination to afford the biaryl product and regenerate the catalyst. nih.gov

| Aryl Halide/Triflate Partner | Catalyst System | Resulting Biaryl Core Structure |

| 4-Bromotoluene | Pd(PPh₃)₄ | 2-Cyano-4'-methylbiphenyl |

| 1-Iodo-3-nitrobenzene | NiCl₂(dppp) | 2-Cyano-3'-nitrobiphenyl |